molecular formula ClH5N2 B081455 Hydrazine hydrochloride CAS No. 14011-37-1

Hydrazine hydrochloride

Cat. No.: B081455
CAS No.: 14011-37-1
M. Wt: 68.51 g/mol
InChI Key: BIVUUOPIAYRCAP-UHFFFAOYSA-N
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Description

Hydrazine hydrochloride (N₂H₅Cl) is an organic salt derived from hydrazine (N₂H₄) and hydrochloric acid. It is widely utilized in synthetic chemistry as a reducing agent, nucleophile, and precursor for heterocyclic compounds. Its structure features a hydrazinium cation (N₂H₅⁺) paired with a chloride anion. Key applications include:

  • Redox Reactions: Effective in reducing iodine (I₂) in perovskite precursor solutions for solar cells .
  • Heterocycle Synthesis: Used to prepare pyrazoles, pyrazolines, and hydrazones via condensation with carbonyl compounds .
  • Pharmaceutical Intermediates: Critical in synthesizing antimicrobial, antitubercular, and anticancer agents .

Its reactivity stems from the nucleophilic terminal amine (-NH₂), enabling diverse condensation and cyclization pathways. However, its performance is influenced by competing basicity and steric factors .

Preparation Methods

Hydrazine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

Hydrazine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of hydrazine monohydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, facilitating various chemical reactions. In biological systems, it can interact with molecular targets such as enzymes and proteins, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Hydrazine hydrochloride is compared to structurally and functionally analogous compounds, focusing on reactivity, efficiency, and applications.

Structural Analogs: Hydrazine Derivatives

Compound Structure Key Applications Performance vs. Hydrazine HCl
Propylhydrazine HCl (PHC) N₂H₃-C₃H₇·HCl Perovskite solar cells Device efficiency: 22.6% (vs. 23.0% for THC)
(2-Thienylmethyl)hydrazine HCl (THC) N₂H₃-(C₄H₃S-CH₂)·HCl Perovskite solar cells Higher efficiency (23.0%) due to conjugated thienyl group
Hydroxylamine HCl NH₂OH·HCl Aldol condensation inhibition Superior inhibition efficiency (sequence: arginine > ethanolamine > hydroxylamine HCl > hydrazine HCl)
2-Naphthylhydrazine HCl N₂H₃-C₁₀H₇·HCl Antimicrobial pyrazolines Enhanced activity with naphthyl substituents

Key Findings :

  • Electronic Effects : Conjugated groups (e.g., THC’s thienyl) enhance reducing power in solar cells by stabilizing charge transfer .
  • Basicity : Hydroxylamine HCl outperforms hydrazine HCl in aldol inhibition due to lower basicity (-NH₂OH vs. -NH₂NH₂), reducing unwanted side reactions .

Functional Analogs: Reducing Agents and Nucleophiles

Compound Reactivity Profile Applications Limitations vs. Hydrazine HCl
Guanidine HCl Strong base, forms guanidinium ion Cyclocondensation reactions Lower nucleophilicity; requires harsher conditions
Phenylhydrazine Aromatic hydrazine derivative Pyrazoline synthesis Steric hindrance reduces reaction rates
Semicarbazide HCl Contains urea moiety Heterocycle synthesis Less effective in forming pyrazoles due to competing urea reactivity

Key Findings :

  • Steric Hindrance : Bulky substituents (e.g., phenyl in phenylhydrazine) slow reaction kinetics but improve product specificity .
  • Byproduct Formation : Semicarbazide HCl’s urea group complicates purification in heterocycle synthesis .

Performance in Specific Reactions

A. Perovskite Solar Cell Fabrication

Reducing Agent PCE (%) Stability Improvement Reference
Hydrazine HCl 22.6 Moderate
THC 23.0 High
PHC 22.6 Moderate

B. Aldol Condensation Inhibition

Inhibitor Transmittance at 10:1 Ratio Efficiency Ranking Reference
Hydrazine HCl 61 5th
Hydroxylamine HCl 65 4th
Ethanolamine 61 3rd

C. Antimicrobial Activity of Pyrazolines

Hydrazine Derivative MIC (µg/mL) Against S. aureus Key Substituent Reference
Hydrazine HCl 32 -NH₂
2-Naphthylhydrazine HCl 8 Naphthyl group
Benzylhydrazine HCl 16 Benzyl group

Biological Activity

Hydrazine hydrochloride (N2H4·HCl) is a chemical compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and associated toxicity.

This compound is a colorless, hygroscopic solid that is highly soluble in water. It serves as a precursor for various chemical syntheses and is known for its reducing properties. Its structure can be represented as:

Hydrazine hydrochloride=N2H4+HCl\text{this compound}=\text{N}_2\text{H}_4+\text{HCl}

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity
Research indicates that this compound can influence oxidative stress levels in biological systems. In a study involving liver damage models, this compound was found to decrease catalase activity and increase malondialdehyde (MDA) levels, indicating oxidative stress and potential hepatotoxicity .

2. Anticancer Properties
Hydrazine derivatives have been studied for their anticancer potential. Certain hydrazone derivatives synthesized from hydrazine have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .

3. Neuropharmacological Effects
this compound has been reported to exhibit neuropharmacological activities, including anticonvulsant and antidepressant effects. These properties are attributed to its ability to modulate neurotransmitter systems in the brain .

The biological effects of this compound are mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Hydrazine can generate free radicals that contribute to oxidative stress, which can lead to cellular damage and apoptosis .
  • Enzyme Inhibition : Hydrazine has been shown to inhibit enzymes involved in detoxification processes, such as catalase and cytochrome P450 enzymes, leading to altered metabolism of various substrates .
  • DNA Interaction : Hydrazine has been reported to intercalate into DNA, potentially leading to mutagenic effects and contributing to its carcinogenic potential .

Case Study 1: Hepatotoxicity

In an experimental model of liver damage induced by this compound, significant alterations in biochemical markers were observed. The administration of hydrazine led to increased levels of MDA and decreased antioxidant enzyme activities, highlighting its hepatotoxic effects .

Case Study 2: Anticancer Activity

A series of hydrazone derivatives synthesized from hydrazine showed promising results in inhibiting the growth of various cancer cell lines. For instance, one derivative demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntioxidantDecreased catalase activity; increased MDA
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalAnticonvulsant and antidepressant effects

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying hydrazine hydrochloride in laboratory settings?

this compound is typically synthesized via two primary methods:

  • Direct acid-base reaction : Reacting equimolar amounts of hydrazine hydrate with hydrochloric acid under controlled conditions (e.g., ice bath to manage exothermicity). The product is crystallized by evaporation under reduced pressure .
  • Double displacement : Using hydrazine sulfate with calcium chloride or barium chloride in aqueous solution. The insoluble sulfate byproduct (e.g., CaSO₄) is filtered off, and the filtrate is dried in a desiccator to yield pure this compound .
    Purification : Recrystallization from ethanol or water-ethanol mixtures ensures high purity. Monitor pH during synthesis to avoid excess HCl, which may form dihydrochloride impurities.

Q. How can this compound be characterized using spectroscopic and analytical techniques?

  • ¹H NMR : Detect NH₂ and NH protons in DMSO-d₆ (e.g., δ 10.59 ppm for NH₂ and δ 9.15 ppm for NH in substituted derivatives) .
  • IR spectroscopy : Identify N–H stretches (~3213 cm⁻¹), NH bending (~1614 cm⁻¹), and Cl⁻ interactions .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 132 for 4-cyanophenyl this compound derivatives) .
  • Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound in research laboratories?

  • Toxicity : Moderately toxic (rat oral LD₅₀ = 128 mg/kg) and suspected carcinogen. Use fume hoods, gloves (nitrile or neoprene), and safety goggles .
  • Storage : Keep in airtight containers labeled with hazard warnings. Avoid contact with oxidizing agents .
  • Disposal : Neutralize with diluted calcium hypochlorite (bleach) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, and substrate) influence the selectivity of this compound in heterocyclic synthesis?

  • Solvent effects : In pyrazole synthesis, water promotes mixed product formation (e.g., (E)-3-styrylpyrazole and (E)-3-styrylpyrazoline), while DMSO favors pyrazole derivatives due to its polarity and coordination properties .
  • Substrate specificity : Substituted phenyl hydrazine hydrochlorides (e.g., 2-chlorophenyl) require reflux in ethanol (6–8 hours) to form pyrazolines efficiently. Higher temperatures may lead to side reactions like dehydrohalogenation .
  • Catalytic systems : Metal-diketones can act as dual catalysts and coupling partners, but excess this compound may inhibit catalytic activity .

Q. What strategies improve catalyst design for hydrogen production via this compound decomposition?

  • Phase considerations : Gas-phase decomposition avoids solvent interference, enabling precise mechanistic studies. Nickel-based catalysts show promise due to their ability to cleave N–N bonds selectively .
  • Surface modification : Alloying Ni with Fe or Co enhances electron transfer, reducing activation energy for H₂ release. Support materials (e.g., Al₂O₃) improve dispersion and stability .
  • Kinetic studies : Monitor N₂ and NH₃ byproducts using gas chromatography to optimize catalyst selectivity toward H₂ .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound in inhibition studies?

  • Contextual analysis : Compare experimental conditions. For example, this compound showed lower inhibition efficiency (~61% transmittance at 10:1 acetaldehyde ratio) than ethanolamine or arginine in aldol condensation studies. This discrepancy arises from competing protonation states of –NH₂ groups under varying pH .
  • Control experiments : Replicate studies with standardized molar ratios and buffer systems. Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out solvent effects .

Q. What methodological approaches are used to evaluate the inhibitory effects of this compound in biochemical pathways?

  • Competitive inhibition assays : Measure enzyme activity (e.g., aminopeptidase N) with and without this compound. Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .
  • Spectroscopic monitoring : Track UV-Vis absorbance changes (e.g., at 280 nm for protein aggregation) to assess inhibition kinetics .
  • Computational modeling : Perform docking simulations to identify binding sites on target enzymes and validate with mutagenesis studies .

Properties

IUPAC Name

hydrazine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVUUOPIAYRCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

ClH5N2
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DSSTOX Substance ID

DTXSID101033221
Record name Hydrazine, monohydrochloride
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Molecular Weight

68.51 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrazine monohydrochloride
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CAS No.

5341-61-7, 2644-70-4, 14011-37-1
Record name Hydrazine, dihydrochloride
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Record name Hydrazinium chloride
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Record name Hydrazine monochloride
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Record name Hydrazine, hydrochloride (1:1)
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Record name Hydrazine, monohydrochloride
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